3-Acetylbenzophenone

説明

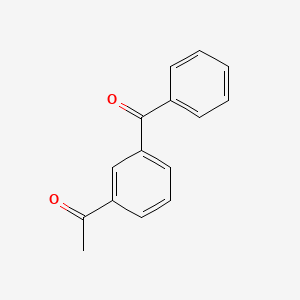

Structure

3D Structure

特性

IUPAC Name |

1-(3-benzoylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNGALBGZJBTRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216268 | |

| Record name | 3-Acetylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66067-44-5 | |

| Record name | 3-Acetylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66067-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ACETYLBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DQM4A09S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetylbenzophenone: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure elucidation of 3-Acetylbenzophenone (also known as 1-(3-benzoylphenyl)ethanone). This compound is a key intermediate in the synthesis of various pharmaceuticals and a significant reference standard in analytical chemistry.

Chemical Properties

This compound is a diarylketone derivative with the molecular formula C₁₅H₁₂O₂.[1][2][3] It is recognized as a key intermediate in the synthesis of Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID).[1][4] The compound typically appears as a light-yellow crystalline powder.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(3-benzoylphenyl)ethanone | |

| Synonyms | This compound, m-Benzoylacetophenone | |

| CAS Number | 66067-44-5 | |

| Molecular Formula | C₁₅H₁₂O₂ | |

| Molecular Weight | 224.25 g/mol | |

| Boiling Point | 385.7 °C at 760 mmHg | |

| Density | 1.126 g/cm³ | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Appearance | Light-yellow crystalline powder |

Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and methyl protons.

-

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for the two carbonyl carbons, the methyl carbon, and the aromatic carbons, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the benzophenone and acetyl moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 2: Spectroscopic Data for this compound

| Technique | Observed Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons and a singlet for the methyl protons of the acetyl group. |

| ¹³C NMR | Distinct signals for two carbonyl carbons, one methyl carbon, and various aromatic carbons. |

| IR (cm⁻¹) | Strong absorption bands in the region of 1650-1700 cm⁻¹ (C=O stretching). |

| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight (224.25 g/mol ) and characteristic fragment ions. |

Crystallographic Analysis

X-ray Crystallography

The definitive three-dimensional structure of 1-(3-benzoylphenyl)ethanone has been determined by single-crystal X-ray diffraction. The crystallographic data are available in the Crystallography Open Database under the deposition number 2009970.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 10.6810 |

| b (Å) | 10.5090 |

| c (Å) | 11.1570 |

| **β (°) ** | 107.380 |

Source: Crystallography Open Database, COD Number: 2009970

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from acetanilide and benzoyl chloride.

Step 1: Preparation of 4-Acetamidobenzophenone

-

Reaction Setup: In a suitable reaction vessel, dissolve acetanilide in a dry, non-polar solvent.

-

Friedel-Crafts Acylation: Add benzoyl chloride to the solution. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

-

Reaction Conditions: The mixture is stirred, often with heating, to drive the reaction to completion.

-

Workup: The reaction is quenched, and the product is extracted and purified.

Step 2: Preparation of 2-Acetamido-5-benzoyl-acetophenone

This step involves a second acylation of the product from Step 1.

Step 3: Preparation of 2-Acetyl-4-benzoylaniline

The acetamido group is hydrolyzed to an amino group under acidic or basic conditions.

Step 4: Preparation of 1-(3-benzoylphenyl)ethanone (this compound)

The final step involves the removal of the amino group, typically through a diazotization reaction followed by reduction.

Purification: The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield high-purity this compound.

Visualizations

Structure Elucidation Workflow

The logical flow for the structural determination of this compound is outlined below.

References

A Comprehensive Technical Guide to 3-Acetylbenzophenone (CAS: 66067-44-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Acetylbenzophenone, a key chemical intermediate with significant applications in the pharmaceutical industry. This document consolidates its chemical and physical properties, synthesis methodologies, analytical characterization, and safety protocols to support research, development, and quality control activities.

Core Chemical and Physical Properties

This compound, also known by synonyms such as 1-(3-benzoylphenyl)ethanone and m-Benzoylacetophenone, is an aromatic ketone that serves as a critical building block in organic synthesis.[1][2] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 66067-44-5 | [1][2][3] |

| Molecular Formula | C₁₅H₁₂O₂ | |

| Molecular Weight | 224.25 g/mol | |

| Appearance | White crystalline solid, Colorless Liquid, or Solid/Semi-solid/Liquid | |

| Melting Point | 87-89 °C / 93.8 °C | |

| Boiling Point | 385.7 °C at 760 mmHg | |

| Density | 1.126 g/cm³ | |

| Flash Point | 144.6 °C | |

| Refractive Index | 1.578 | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Storage Temperature | 2-8°C, in a tightly closed container, in a dry and well-ventilated place |

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, with several established pathways. It is notably a key intermediate in the industrial production of Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID).

a) Friedel-Crafts Acylation: A primary and classical method for synthesizing this compound is through the Friedel-Crafts acylation of an aromatic ring. This electrophilic aromatic substitution reaction typically involves reacting a suitable benzene derivative with 3-acetylbenzoyl chloride or a related acylating agent. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates the acylating agent.

b) Intermediate in Ketoprofen Synthesis: Several industrial routes to Ketoprofen proceed via the formation of this compound. One significant pathway involves the chemical transformation of 2-acetyl-4-benzoyl aniline. This process is a two-step sequence involving diazotization followed by reduction, which effectively removes the amino group from the aromatic ring.

c) Synthesis from Acetanilide and Benzoyl Chloride: A documented method for producing a high-purity reference material of this compound starts with commercially available acetanilide and benzoyl chloride. The multi-step process is outlined in the diagram below.

Caption: Synthesis of this compound from Acetanilide.

For its use as a certified reference material, high purity is essential. Purification is often achieved using preparative high-performance liquid chromatography (HPLC).

-

Objective: To purify crude this compound to a purity of ≥99.8%.

-

Instrumentation: Preparative HPLC system.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of solvents such as acetonitrile and water.

-

Procedure:

-

Dissolve the crude synthesized product in a suitable solvent.

-

Inject the solution onto the preparative HPLC column.

-

Run the gradient elution to separate the target compound from impurities.

-

Collect the fractions containing the high-purity this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Verify the purity of the final product using analytical HPLC. A purity of 99.86% has been achieved using this method.

-

Applications in Research and Drug Development

The primary significance of this compound lies in its role within the pharmaceutical sector.

a) Intermediate for Ketoprofen Synthesis: It is a well-established key intermediate in the synthesis of Ketoprofen, a widely used NSAID for treating pain, fever, and inflammation. The synthesis involves reacting this compound with ethyl chloroacetate under alkaline conditions, followed by hydrolysis, decarboxylation, and oxidation.

b) Pharmaceutical Reference Standard: High-purity this compound serves as a certified reference material and is listed as "Ketoprofen Impurity A" in the European Pharmacopoeia. Reference materials are crucial for ensuring the accuracy and traceability of measurements in the quality control of medicinal products.

c) Photochemistry Research: As a photodegradation product of Ketoprofen, it is of interest in photochemistry research. The benzophenone scaffold is known to act as a photoinitiator.

d) Medicinal Chemistry: The benzophenone structure is a versatile template in medicinal chemistry. Structure-activity relationship (SAR) studies on benzophenone derivatives are conducted to develop new pharmaceutical compounds with potentially improved efficacy or novel mechanisms of action.

Caption: Applications of this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are performed using standard spectroscopic and chromatographic techniques.

Table 2: Spectroscopic Data Summary

| Technique | Key Observations and Data | Source(s) |

| ¹H NMR | - 2.61 ppm (s, 3H): Singlet corresponding to the methyl group protons. - 7.46 ppm (t) & 7.57 ppm (q): Signals for aromatic protons. - 7.76 ppm (d, J=7.3 Hz): Doublet for two aromatic protons. | |

| ¹³C NMR | - 190-215 ppm: Characteristic peaks for the two carbonyl carbons. | |

| IR Spectroscopy | - ~1700 cm⁻¹: Strong absorption band indicating the presence of a carbonyl (C=O) group. | |

| Mass Spectrometry (MS) | - m/z 225 [M+H]⁺: Corresponds to the protonated molecular ion. - Key Fragments: m/z 147, 119, 105, 91, 77. |

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement Code | Statement Description | Source(s) |

| Hazard | H301/H302 | Toxic or harmful if swallowed. | |

| H315 | Causes skin irritation. | ||

| H317 | May cause an allergic skin reaction. | ||

| H319 | Causes serious eye irritation. | ||

| H361 | Suspected of damaging fertility or the unborn child. | ||

| H372 | Causes damage to organs through prolonged or repeated exposure. | ||

| H410/H411 | Very toxic/toxic to aquatic life with long lasting effects. | ||

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | ||

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P405 | Store locked up. | ||

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Handling Recommendations:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Avoid contact with skin and eyes by using appropriate personal protective equipment (PPE).

-

Avoid formation of dust and aerosols.

-

Store in a tightly closed container in a dry, cool (2-8°C) place.

Caption: Role of this compound in Ketoprofen Production.

References

An In-depth Technical Guide to the Spectral Data Interpretation of 3-Acetylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3-Acetylbenzophenone (CAS No. 66067-44-5), a key intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Ketoprofen. A thorough understanding of its spectral characteristics is crucial for quality control, impurity profiling, and research and development in the pharmaceutical industry. This document presents an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, supported by detailed experimental protocols and data visualization.

Chemical Structure and Properties

IUPAC Name: 1-(3-benzoylphenyl)ethanone Molecular Formula: C₁₅H₁₂O₂ Molecular Weight: 224.25 g/mol

This compound is a solid organic compound characterized by a benzoyl group and an acetyl group attached to a central benzene ring at the meta position. This structure gives rise to a unique spectral fingerprint that can be unequivocally identified through a combination of spectroscopic techniques.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.33 | s | 1H | H-11 |

| 8.14 | d, J=7.8 Hz | 1H | H-7 or H-9 |

| 7.94 | d, J=7.7 Hz | 1H | H-7 or H-9 |

| 7.82 | d, J=7.7 Hz | 2H | H-2', H-6' |

| 7.64 | t, J=7.4 Hz | 1H | H-4' |

| 7.50 | t, J=7.8 Hz | 2H | H-3', H-5' |

| 2.66 | s | 3H | -COCH₃ |

Solvent: Deuterated Chloroform (CDCl₃) Reference: Trimethylsilane (TMS) at 0.00 ppm

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 197.7 | C=O (acetyl) |

| 196.3 | C=O (benzoyl) |

| 137.9 | C-q |

| 137.6 | C-q |

| 137.3 | C-q |

| 133.3 | C-H |

| 132.5 | C-H |

| 130.0 | C-H |

| 129.1 | C-H |

| 128.5 | C-H |

| 128.4 | C-H |

| 26.8 | -CH₃ |

Solvent: Deuterated Chloroform (CDCl₃) Reference: CDCl₃ at 77.16 ppm

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3073, 2918 | Medium | C-H stretching (aromatic and aliphatic) |

| 1684 | Strong | C=O stretching (acetyl carbonyl) |

| 1655 | Strong | C=O stretching (benzoyl carbonyl) |

| 1595, 1427 | Medium to Strong | C=C stretching (aromatic) |

| 1356 | Medium | -CH₃ bending |

| 1285, 1233 | Strong | C-C-O stretching and bending |

| 920, 820 | Medium | C-H out-of-plane bending (aromatic) |

| 723, 691 | Strong | C-C bending (aromatic ring) |

Sample Preparation: Potassium Bromide (KBr) disc

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 225 | Main Peak | [M+H]⁺ (protonated molecular ion) |

| 147 | - | [C₉H₇O₂]⁺ |

| 119 | - | [C₈H₇O]⁺ |

| 105 | - | [C₇H₅O]⁺ (benzoyl cation) |

| 91 | - | [C₇H₇]⁺ (tropylium cation) |

| 77 | - | [C₆H₅]⁺ (phenyl cation) |

Ionization Mode: Electrospray Ionization (ESI), positive ion mode

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing trimethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer operating at a frequency of 100 MHz. A proton-decoupled pulse sequence was used to simplify the spectrum. A spectral width of 240 ppm and a relaxation delay of 2.0 s were employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound was prepared by dissolving a small amount of the compound in a suitable solvent, typically methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Data Acquisition: The mass spectrum was obtained using an electrospray ionization (ESI) source coupled to a mass analyzer. The analysis was performed in positive ion mode. The sample solution was introduced into the ion source via direct infusion. The instrument was scanned over a mass-to-charge (m/z) range of 50-500.

Spectral Interpretation and Visualization

Logical Workflow for Spectral Data Interpretation

The following diagram illustrates the logical workflow for the comprehensive spectral analysis and interpretation of this compound.

Caption: Workflow for the spectral analysis of this compound.

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum provides valuable information about the proton environments in the molecule.

-

Aromatic Protons (δ 7.50-8.33 ppm): The complex multiplet pattern in this region is characteristic of the two substituted benzene rings. The downfield chemical shifts are due to the deshielding effect of the aromatic ring currents and the electron-withdrawing carbonyl groups. The distinct signals for the protons on the acetyl-substituted ring (H-7, H-9, H-11) and the benzoyl-substituted ring (H-2', H-3', H-4', H-5', H-6') can be assigned based on their multiplicity and coupling constants.

-

Acetyl Protons (δ 2.66 ppm): The singlet integrating to three protons is characteristic of the methyl group of the acetyl moiety (-COCH₃). Its chemical shift is in the expected region for a methyl group adjacent to a carbonyl group.

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

-

Carbonyl Carbons (δ 197.7 and 196.3 ppm): The two downfield signals correspond to the two carbonyl carbons of the acetyl and benzoyl groups, respectively. Their high chemical shifts are characteristic of carbonyl carbons.

-

Aromatic Carbons (δ 128.4-137.9 ppm): The signals in this region are assigned to the twelve carbon atoms of the two benzene rings. The presence of multiple signals confirms the unsymmetrical substitution pattern.

-

Methyl Carbon (δ 26.8 ppm): The upfield signal corresponds to the methyl carbon of the acetyl group.

IR Spectrum Interpretation

The IR spectrum is instrumental in identifying the functional groups present in this compound.

-

C=O Stretching (1684 and 1655 cm⁻¹): The two strong absorption bands are characteristic of the stretching vibrations of the two carbonyl groups. The slightly different frequencies are due to the different electronic environments of the acetyl and benzoyl carbonyls.[1]

-

C-H Stretching (3073 and 2918 cm⁻¹): The bands above 3000 cm⁻¹ are typical for aromatic C-H stretching, while the band below 3000 cm⁻¹ is due to the aliphatic C-H stretching of the methyl group.[1]

-

C=C Stretching (1595 and 1427 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.[1]

-

C-H Bending (920, 820, 723, 691 cm⁻¹): These bands in the fingerprint region correspond to the out-of-plane and in-plane bending vibrations of the aromatic C-H bonds and C-C bonds of the rings, providing information about the substitution pattern.[1]

Mass Spectrum Interpretation

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak ([M+H]⁺ at m/z 225): The peak at m/z 225 corresponds to the protonated molecular ion of this compound, confirming its molecular weight of 224.25 g/mol .[1]

-

Major Fragment Ions: The fragmentation pattern is consistent with the structure of this compound. The prominent fragment at m/z 105 corresponds to the stable benzoyl cation ([C₇H₅O]⁺), formed by cleavage of the bond between the benzoyl carbonyl carbon and the central benzene ring. The fragment at m/z 77 represents the phenyl cation ([C₆H₅]⁺), resulting from the loss of carbon monoxide from the benzoyl cation. The presence of a fragment at m/z 91 suggests the formation of the tropylium cation.

This comprehensive guide provides a detailed analysis of the spectral data of this compound, which is essential for its identification, characterization, and quality control in pharmaceutical applications. The presented data and interpretations serve as a valuable resource for researchers and scientists in the field of drug development.

References

An In-depth Technical Guide to the Synthesis of 3-Acetylbenzophenone from Benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a well-established synthetic pathway for 3-acetylbenzophenone, a key intermediate in the pharmaceutical industry, notably in the synthesis of Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). The synthesis commences from readily available starting materials, benzoyl chloride and acetanilide, and proceeds through a multi-step reaction sequence. This guide presents detailed experimental protocols, quantitative data, and visual representations of the workflow and reaction mechanisms to aid in laboratory-scale preparation and process understanding.

Synthetic Pathway Overview

The synthesis of this compound from benzoyl chloride and acetanilide is a four-step process. The overall reaction scheme involves an initial Friedel-Crafts acylation, followed by a second acylation, a deprotection step, and finally a diazotization-reduction sequence to yield the target molecule.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Caption: Overall experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established and documented procedures.

Step 1: Synthesis of 4-Acetamidobenzophenone

This step involves the Friedel-Crafts acylation of acetanilide with benzoyl chloride using aluminum chloride as a catalyst.

-

Reagents:

-

Benzoyl chloride: 16.4 g

-

Acetanilide: 15.8 g

-

Aluminum chloride: 17.1 g

-

Chloroform: 400 mL

-

Ice water with 8.3% HCl

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve acetanilide and benzoyl chloride in chloroform.

-

Cool the mixture in an ice bath and slowly add aluminum chloride in portions while stirring.

-

After the addition is complete, continue stirring at room temperature for 8 hours.

-

Pour the reaction mixture into ice water containing hydrochloric acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate (1:1) to obtain pure 4-acetamidobenzophenone.[1]

-

Step 2: Synthesis of 2-Acetamido-5-benzoyl-acetophenone

The product from Step 1 is further acylated using acetyl chloride.

-

Reagents:

-

4-Acetamidobenzophenone: 24.4 g

-

Aluminum chloride: 24.4 g

-

Acetyl chloride: 10 mL

-

Ethyl acetate: 100 mL

-

Ice water with 8.3% HCl

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend 4-acetamidobenzophenone and aluminum chloride in ethyl acetate.

-

Slowly add acetyl chloride over a period of 20 minutes, maintaining the temperature at room temperature.

-

Stir the reaction mixture for 7 hours at room temperature.

-

Terminate the reaction by adding ice water with hydrochloric acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum.

-

Recrystallize the product from a mixture of petroleum ether and ethyl acetate (5:3) to yield 2-acetamido-5-benzoyl-acetophenone.[1]

-

Step 3: Synthesis of 2-Acetyl-4-benzoylaniline

This step involves the acidic deprotection of the acetamido group.

-

Reagents:

-

2-Acetamido-5-benzoyl-acetophenone: 22.8 g

-

Ethanol: 50 mL

-

40% Hydrochloric acid: 20 mL

-

Sodium carbonate (Na₂CO₃) solution

-

-

Procedure:

-

Dissolve 2-acetamido-5-benzoyl-acetophenone in ethanol and add 40% hydrochloric acid.

-

Heat the mixture to boiling and reflux for 2 hours.

-

Cool the reaction mixture and neutralize it with a sodium carbonate solution.

-

Dry the resulting product and evaporate the solvent under vacuum.

-

Recrystallize from a mixture of petroleum ether and ethyl acetate (1:1) to obtain 2-acetyl-4-benzoylaniline.[1]

-

Step 4: Synthesis of this compound

The final step is a diazotization reaction followed by reduction to remove the amino group.

-

Reagents:

-

2-Acetyl-4-benzoylaniline: 22.6 g

-

Nitrosyl sulphate solution (34 g/100 mL): 50 mL

-

Propanol: 50 mL

-

Ethyl acetate

-

-

Procedure:

-

Cool a solution of 2-acetyl-4-benzoylaniline to -10 °C.

-

Slowly add the nitrosyl sulphate solution, maintaining the temperature at -5 °C.

-

Stir the mixture for 2 hours.

-

Add propanol and heat the reaction to 60-80 °C for 2 hours.

-

After cooling, extract the product with ethyl acetate.

-

Dry the organic layer and evaporate the solvent under vacuum to yield this compound.[1]

-

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound and its intermediates.

Table 1: Reactant Quantities and Product Yields

| Step | Starting Material | Reagents | Product | Product Yield (g) |

| 1 | Benzoyl Chloride (16.4 g), Acetanilide (15.8 g) | AlCl₃ (17.1 g), Chloroform (400 mL) | 4-Acetamidobenzophenone | 24.4 |

| 2 | 4-Acetamidobenzophenone (24.4 g) | AlCl₃ (24.4 g), Acetyl Chloride (10 mL), Ethyl Acetate (100 mL) | 2-Acetamido-5-benzoyl-acetophenone | 22.8 |

| 3 | 2-Acetamido-5-benzoyl-acetophenone (22.8 g) | Ethanol (50 mL), 40% HCl (20 mL) | 2-Acetyl-4-benzoylaniline | 22.6 |

| 4 | 2-Acetyl-4-benzoylaniline (22.6 g) | Nitrosyl Sulphate solution (50 mL), Propanol (50 mL) | This compound | 20.3 |

Table 2: Reaction Conditions

| Step | Reaction Time | Temperature | Key Conditions |

| 1 | 8 hours | Room Temperature | Friedel-Crafts Acylation |

| 2 | 7 hours | Room Temperature | Acylation |

| 3 | 2 hours | Boiling/Reflux | Acidic Deprotection |

| 4 | 2 hours (diazotization), 2 hours (reduction) | -10 to -5 °C, then 60-80 °C | Diazotization and Reduction |

Reaction Mechanism: Friedel-Crafts Acylation

The initial step of the synthesis is a classic Friedel-Crafts acylation. The following diagram illustrates the mechanism for the formation of the acylium ion electrophile and its subsequent attack on the aromatic ring.

Caption: Mechanism of Friedel-Crafts Acylation.

The benzoyl group is directed to the para position relative to the acetamido group due to the ortho, para-directing nature of the activating acetamido group.

Conclusion

The multi-step synthesis of this compound from benzoyl chloride and acetanilide is a robust and well-documented pathway. This guide provides the necessary detailed protocols, quantitative data, and mechanistic insights to facilitate its successful implementation in a laboratory setting. The availability of common starting materials and the detailed procedures make this a practical approach for obtaining this valuable pharmaceutical intermediate. For professionals in drug development, a thorough understanding of this synthesis is crucial for impurity profiling and process optimization in the manufacturing of Ketoprofen and other related active pharmaceutical ingredients.

References

An In-depth Technical Guide on the Solubility of 3-Acetylbenzophenone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-acetylbenzophenone, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen.[1][2] While specific quantitative solubility data is limited in publicly available literature, this document outlines the expected solubility based on chemical principles, provides detailed experimental protocols for determining solubility, and presents a relevant synthetic pathway.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₂ | [2][3] |

| Molecular Weight | 224.25 g/mol | [2] |

| Boiling Point | 385.7 °C at 760 mmHg | |

| Density | 1.126 g/cm³ | |

| Appearance | Light-yellow crystalline powder |

Solubility Profile

Based on its chemical structure, which includes a polar ketone group and two aromatic rings, this compound is expected to exhibit a range of solubilities in common organic solvents. The principle of "like dissolves like" suggests that it will be more soluble in solvents with similar polarity.

Table of Qualitative Solubility Data:

| Solvent | Chemical Class | Expected Solubility |

| Chloroform | Halogenated | Slightly Soluble |

| Methanol | Alcohol | Slightly Soluble |

| Acetone | Ketone | Likely Soluble |

| Ethyl Acetate | Ester | Likely Soluble |

| Toluene | Aromatic Hydrocarbon | Likely Soluble |

| Hexane | Aliphatic Hydrocarbon | Likely Insoluble |

| Water | Protic | Insoluble |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods should be employed. The following protocols are widely accepted for determining the solubility of solid organic compounds in liquid solvents.

This traditional and reliable method involves creating a saturated solution and then determining the concentration of the solute.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has completely settled. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully extract a known volume of the clear, saturated supernatant without disturbing the solid phase.

-

Quantification: Determine the concentration of this compound in the sample using a suitable analytical technique, such as:

-

Gravimetric Analysis: Evaporate the solvent from the sample and weigh the remaining solid residue.

-

Spectrophotometry (UV-Vis): Measure the absorbance of the solution at a predetermined wavelength and calculate the concentration using a calibration curve.

-

High-Performance Liquid Chromatography (HPLC): Inject the sample into an HPLC system and determine the concentration based on the peak area relative to a standard curve.

-

-

Calculation: Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

This method involves the gradual addition of a solvent to a known amount of the solute until complete dissolution is observed.

Methodology:

-

Setup: Place a precisely weighed amount of this compound into a thermostatted vessel equipped with a stirrer.

-

Titration: Slowly add the solvent of interest from a burette at a constant temperature while continuously stirring.

-

Endpoint Determination: The endpoint is reached when the last solid particle of this compound dissolves, resulting in a clear solution. The total volume of the solvent added is recorded.

-

Calculation: Calculate the solubility from the mass of the solute and the volume of the solvent used.

Synthesis of this compound as a Ketoprofen Intermediate

This compound is a crucial intermediate in the synthesis of ketoprofen. The following diagram illustrates a common synthetic route.

Caption: Synthetic pathway for this compound.

Logical Workflow for Solubility Testing

The following diagram outlines a logical workflow for determining the solubility of an organic compound like this compound.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 3-Acetylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Acetylbenzophenone (CAS No. 66067-44-5), a compound often used as an impurity standard in pharmaceutical development, particularly in relation to Ketoprofen.[1][2][3][4][5] Adherence to strict safety protocols is essential when working with this chemical to mitigate potential risks to personnel and the environment.

GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with several key hazards. The aggregated GHS information from multiple sources indicates the following classifications, although variations may exist depending on impurities and other factors.

Table 1: GHS Classification for this compound

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed | |

| Reproductive Toxicity | Category 2 | Warning | H361: Suspected of damaging fertility or the unborn child | |

| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation | |

| Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation | |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | No Pictogram | No Signal Word | H411: Toxic to aquatic life with long lasting effects |

| May cause respiratory irritation | - | Warning | H335: May cause respiratory irritation |

Sources:

Toxicological Data

The available toxicological data provides insight into the acute effects of this compound. It is crucial to handle this compound with care, recognizing its potential for toxicity.

Table 2: Acute Toxicity Data for this compound

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects |

| LD50 (Lethal dose, 50 percent kill) | Oral | Rodent - mouse | >2 gm/kg | Not specified |

Source:

Precautionary Measures and Handling

Strict adherence to the following precautionary statements is mandatory to ensure safe handling and minimize exposure.

Table 3: Precautionary Statements for this compound

| Category | Precautionary Statement Code | Precautionary Statement |

| Prevention | P201 | Obtain special instructions before use. |

| Prevention | P202 | Do not handle until all safety precautions have been read and understood. |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |

| Prevention | P264 | Wash skin thoroughly after handling. |

| Prevention | P270 | Do not eat, drink or smoke when using this product. |

| Prevention | P273 | Avoid release to the environment. |

| Prevention | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| Response | P301 + P316 | IF SWALLOWED: Get emergency medical help immediately. |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| Response | P308 + P313 | IF exposed or concerned: Get medical advice/ attention. |

| Response | P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| Response | P318 | IF exposed or concerned, get medical advice. |

| Response | P321 | Specific treatment (see ... on this label). |

| Response | P330 | Rinse mouth. |

| Response | P332 + P313 | If skin irritation occurs: Get medical advice/ attention. |

| Response | P337 + P313 | If eye irritation persists: Get medical advice/ attention. |

| Response | P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| Response | P391 | Collect spillage. |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |

Sources:

Experimental Protocols Overview

Detailed experimental protocols for the cited toxicity studies are not publicly available. However, a general workflow for handling chemicals with similar hazard profiles in a research setting is outlined below. This workflow emphasizes a systematic approach to safety, from initial assessment to final disposal.

First Aid Measures

In the event of exposure to this compound, immediate first aid is crucial.

-

If Inhaled: Remove the person to fresh air and ensure they are comfortable for breathing. If feeling unwell, seek medical advice or attention.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of water. If skin irritation develops, seek medical advice.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, do so. If eye irritation persists, seek medical attention.

-

If Swallowed: Rinse the mouth with water. Seek immediate medical advice or attention.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2).

-

Special Hazards: No specific hazards arising from the chemical are reported.

-

Protective Equipment: Firefighters should use personal protective equipment and evacuate personnel to a safe area.

Accidental Release Measures

For accidental spills or releases, the following steps should be implemented:

-

Personal Precautions: Wear appropriate protective equipment. Keep unnecessary personnel away from the spill area and upwind. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or watercourses.

-

Containment and Cleaning: Absorb the spill with inert material and place it in a suitable container for disposal.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. It is recommended to store at 2-8°C.

-

Disposal: Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

This technical guide is intended to provide essential safety and handling information for this compound. It is imperative that all personnel handling this substance are thoroughly trained in its potential hazards and the necessary safety precautions. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

- 1. This compound | CAS 66067-44-5 | LGC Standards [lgcstandards.com]

- 2. This compound | CAS 66067-44-5 | LGC Standards [lgcstandards.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. [Ketoprofen Related Compound D (20 mg) (this compound) (COLD SHIPMENT REQUIRED)] - CAS [66067-44-5] [store.usp.org]

A Technical Guide to High-Purity 3-Acetylbenzophenone for Researchers and Drug Development Professionals

An in-depth overview of commercial suppliers, synthesis, analytical methods, and potential biological relevance of 3-Acetylbenzophenone, a key intermediate and reference standard in pharmaceutical development.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on high-purity this compound (CAS No. 66067-44-5). This document covers commercially available sources, detailed experimental protocols for its synthesis and analysis, and a discussion of its role in pharmaceutical quality control and potential biological significance.

Commercial Suppliers of High-Purity this compound

High-purity this compound is critical for use as a reference standard in the quality control of pharmaceuticals, particularly for the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, where it is a known impurity and intermediate.[1][2][3] Several commercial suppliers offer this compound, with varying stated purity levels suitable for research and analytical applications. While some suppliers provide specific quantitative data, others describe their products with more general terms such as "premium-grade" or "high-purity."[4]

For researchers requiring the highest purity, for example, for use as a certified reference material (CRM), a purity of 99.86% has been achieved through preparative chromatography as described in the scientific literature.[5]

Below is a summary of commercial suppliers and available purity information:

| Supplier | Stated Purity/Grade | Method | Notes |

| LGC Standards | >95% | HPLC | Offers the compound as a neat chemical. A Certificate of Analysis is available. |

| Sigma-Aldrich (Merck) | Pharmaceutical Secondary Standard, Certified Reference Material | Not specified on the product page | Listed as "Ketoprofen impurity A" and "Ketoprofen Related Compound D". |

| Hemarsh Technologies | Premium-grade, high-purity | Not specified | States use of "state-of-the-art characterization techniques" to ensure the absence of undesired impurities. |

| Santa Cruz Biotechnology | Not specified | Not specified | Marketed as a ketoprofen intermediate. |

| ChemicalBook | European Pharmacopoeia (EP) Reference Standard | Not specified | Lists various suppliers and product grades. |

| Thermo Fisher Scientific | 99+% (for general Benzophenone) | GC | Purity for this compound is not explicitly stated, but high-purity related compounds are available. |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Friedel-Crafts acylation is a standard and versatile method for the synthesis of aryl ketones, including this compound. The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Scheme:

Materials:

-

Benzene

-

3-Acetylbenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, addition funnel, and reflux condenser, add anhydrous aluminum chloride.

-

Add anhydrous dichloromethane to the flask and cool the suspension in an ice bath.

-

Slowly add a solution of 3-acetylbenzoyl chloride in anhydrous dichloromethane to the cooled suspension via the addition funnel with continuous stirring.

-

After the addition is complete, add benzene dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for determining the purity of this compound and for its quantification as an impurity in Ketoprofen.

Instrumentation and Conditions:

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate buffer) and ion-pairing agent (e.g., sodium octyl sulfate), with the pH adjusted (e.g., pH 4.5). The exact ratio may need optimization. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 233 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a known amount of high-purity this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify the this compound peak in the chromatogram based on its retention time compared to the standard. Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard, or by the area normalization method.

Potential Biological Relevance and Signaling Pathways

While this compound itself is primarily of interest as a chemical intermediate and impurity, the broader class of benzophenone derivatives has been investigated for various biological activities, including anticancer effects. Studies on other benzophenone compounds have suggested that they may exert their effects through the modulation of key signaling pathways involved in cancer cell proliferation and survival.

For instance, some benzophenone derivatives have been shown to interact with estrogen receptor alpha (ERα) and influence the Wnt/β-catenin signaling pathway, which are crucial in the development and progression of certain cancers. Furthermore, network pharmacology studies on benzophenone analogs have identified potential protein targets such as AKT1 and Caspase-3 (CASP3), which are central nodes in cell survival and apoptosis pathways, respectively.

The following diagram illustrates a hypothetical logical relationship of how a benzophenone derivative might exert anticancer effects based on findings from related compounds.

This guide serves as a foundational resource for professionals working with this compound. For specific applications, it is recommended to consult the supplier's certificate of analysis and relevant scientific literature.

References

The Pivotal Role of 3-Acetylbenzophenone in Ketoprofen Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), with a specific focus on the critical role of the intermediate, 3-acetylbenzophenone. This document details the synthetic pathways, experimental protocols, and quantitative data to support research and development in pharmaceutical manufacturing.

Introduction: Strategic Importance of this compound

Ketoprofen, chemically known as (±)-2-(3-benzoylphenyl)propanoic acid, is a cornerstone in the management of pain and inflammation. The efficiency and purity of its synthesis are of paramount importance for the pharmaceutical industry. Several synthetic routes to ketoprofen have been developed, with many converging on the key intermediate, this compound. This intermediate, also known as 1-(3-benzoylphenyl)ethanone, is not only a precursor in multiple synthesis strategies but is also considered a specified impurity in the final drug product, necessitating its careful control and characterization.[1][2] The selection of a synthetic pathway often involves a trade-off between the availability of raw materials, economic viability, the number of steps, and the final purity of the active pharmaceutical ingredient (API).[1][2]

This guide will focus on a prevalent and industrially relevant synthetic approach that utilizes this compound, detailing its formation and subsequent conversion to ketoprofen.

Synthetic Pathways and Mechanisms

The synthesis of ketoprofen via this compound can be broadly divided into two key stages:

-

Synthesis of this compound: A common method for preparing this intermediate involves a multi-step process starting from readily available commercial reagents like benzoyl chloride and acetanilide.[1]

-

Conversion of this compound to Ketoprofen: This transformation is typically achieved through a sequence of reactions including a Darzens condensation, followed by hydrolysis, decarboxylation, and oxidation.

Synthesis of this compound

The synthesis of this compound can be accomplished through a four-step process as outlined below.

Conversion to Ketoprofen

The subsequent conversion of this compound to ketoprofen is a key transformation. A one-pot method involving a Darzens reaction, hydrolysis, decarboxylation, and oxidation is an efficient approach.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent conversion to ketoprofen.

Synthesis of this compound

This synthesis is a four-step process starting from benzoyl chloride and acetanilide.

Step 1: Preparation of 4-Acetamidobenzophenone

-

Reagents: Benzoyl chloride (16.4 g), acetanilide (15.8 g), and anhydrous aluminum chloride (17.1 g).

-

Procedure: Dissolve the reactants in chloroform (400 mL) and stir at room temperature for 8 hours. The reaction mixture is then added to ice water containing hydrochloric acid (8.3%). The organic layer is separated, dried over sodium sulfate, and the solvent is evaporated. The crude product is recrystallized from a petroleum ether-ethyl acetate (1:1) mixture to yield 4-acetamidobenzophenone.

Step 2: Preparation of 2-Acetamido-5-benzoyl-acetophenone

-

Reagents: 4-Acetamidobenzophenone (24.4 g), aluminum chloride (24.4 g), and acetyl chloride (10 mL).

-

Procedure: Suspend 4-acetamidobenzophenone and aluminum chloride in ethyl acetate (100 mL). Slowly add acetyl chloride over 20 minutes and stir the reaction at room temperature for 7 hours. The reaction is quenched by adding to ice water with hydrochloric acid (8.3%). The organic layer is dried and the solvent evaporated. Recrystallization from petroleum ether-ethyl acetate (5:3) yields 2-acetamido-5-benzoyl-acetophenone (22.8 g).

Step 3: Preparation of 2-Acetyl-4-benzoylaniline

-

Reagents: 2-Acetamido-5-benzoyl-acetophenone (22.8 g), ethanol (50 mL), and 40% hydrochloric acid (20 mL).

-

Procedure: Boil the reactants for 2 hours. After cooling, a solution of sodium carbonate is added. The product is then dried and the solvent is evaporated.

Step 4: Preparation of this compound

-

Reagents: 2-Acetyl-4-benzoylaniline (from the previous step), nitrosyl sulphate solution (50 mL of 34 g/100 mL), and propanol (50 mL).

-

Procedure: Cool the starting material to -10 °C and add the nitrosyl sulphate solution at -5 °C. Stir for 2 hours, then add propanol and heat to 60-80 °C for 2 hours. The product is extracted with ethyl acetate, dried, and the solvent is evaporated under vacuum to yield this compound (20.3 g).

Conversion of this compound to Ketoprofen

This one-pot synthesis involves a sequence of reactions to transform this compound into ketoprofen.

-

Reagents: this compound, ethyl chloroacetate, sodium ethoxide, 30% sodium hydroxide solution, hydrochloric acid, ethyl acetate, glacial acetic acid, 5% molar Amberlyst 15, and 1.5 molar hydrogen peroxide.

-

Molar Ratios: The molar ratio of this compound to ethyl chloroacetate to sodium ethoxide is 1:1.05:1.1.

-

Procedure:

-

Dissolve this compound and ethyl chloroacetate in absolute ethanol and stir at room temperature.

-

Dropwise add an ethanol solution of sodium ethoxide and then reflux the mixture for 2-3 hours.

-

Cool to room temperature and add a 30% sodium hydroxide solution, followed by stirring for 12 hours.

-

Adjust the pH to 2 with hydrochloric acid and reflux for 1-2 hours for decarboxylation.

-

Cool to room temperature and extract with ethyl acetate.

-

Recover the ethyl acetate and add glacial acetic acid, 5% molar Amberlyst 15, and 1.5 molar hydrogen peroxide to the residue.

-

React for 8-10 hours at 90 °C to obtain ketoprofen.

-

Quantitative Data

The efficiency of the synthesis is critically evaluated based on reaction yields and product purity. The following tables summarize the quantitative data for the synthesis of ketoprofen via this compound.

Table 1: Synthesis of this compound - Reagent Quantities and Product Yield

| Step | Starting Material | Reagents | Product | Yield |

| 1 | Benzoyl Chloride (16.4 g), Acetanilide (15.8 g) | Anhydrous Aluminum Chloride (17.1 g) | 4-Acetamidobenzophenone | 24.4 g |

| 2 | 4-Acetamidobenzophenone (24.4 g) | Aluminum Chloride (24.4 g), Acetyl Chloride (10 mL) | 2-Acetamido-5-benzoyl-acetophenone | 22.8 g |

| 3 | 2-Acetamido-5-benzoyl-acetophenone (22.8 g) | Ethanol (50 mL), 40% HCl (20 mL) | 2-Acetyl-4-benzoylaniline | - |

| 4 | 2-Acetyl-4-benzoylaniline | Nitrosyl Sulphate, Propanol | This compound | 20.3 g |

Data sourced from Feng et al., 2025.

Table 2: Conversion of this compound to Ketoprofen - Reaction Conditions and Overall Yield

| Starting Material | Key Reactions | Reaction Conditions | Overall Yield |

| This compound | Darzens Reaction, Hydrolysis, Decarboxylation, Oxidation | Refluxing, pH adjustment, heating at 90°C | 44.6% (from nitroacetophenone route) |

Data sourced from patent CN106748718B.

Conclusion

The synthesis of ketoprofen through the this compound intermediate represents a robust and scalable pathway for the production of this important NSAID. A thorough understanding of the reaction mechanisms, optimization of experimental protocols, and careful control of reaction parameters are essential for achieving high yields and purity. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing, facilitating further innovation and process improvement.

References

3-Acetylbenzophenone: A Technical Guide to its Photophysical Properties and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylbenzophenone (3-AcBP), a key intermediate and known photodegradation product of the non-steroidal anti-inflammatory drug Ketoprofen, possesses significant photochemical activity rooted in the photophysics of its benzophenone chromophore.[1][2] This technical guide provides an in-depth analysis of the photophysical properties of 3-AcBP, offering a summary of its known characteristics, detailed experimental protocols for their determination, and a comparative context with the parent benzophenone molecule. This document is intended to serve as a critical resource for researchers in photochemistry, materials science, and pharmacology investigating photosensitization mechanisms and developing photostable pharmaceuticals.

Core Photophysical Principles of Benzophenones

The photochemistry of benzophenone and its derivatives is fundamentally governed by the highly efficient population of its triplet excited state following the absorption of ultraviolet (UV) radiation. This process, known as intersystem crossing (ISC), is exceptionally rapid and nearly quantitative, making the triplet state the primary photoactive species responsible for subsequent chemical reactions and energy transfer processes.

Upon excitation, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁), which is typically of n,π* character. This S₁ state is very short-lived and rapidly undergoes intersystem crossing to a lower-energy triplet state (T₁), also of n,π* character. The high efficiency of this S₁ → T₁ transition is a hallmark of the benzophenone chromophore and is the basis for its widespread use as a photosensitizer.

Quantitative Photophysical Data

Quantitative data for this compound is not extensively available in the public literature. However, its behavior can be largely inferred from the well-characterized parent compound, benzophenone. The acetyl group in the meta position is expected to have a modest influence on the core photophysical parameters.

| Parameter | Symbol | This compound | Benzophenone (Reference) | Solvent / Conditions |

| Absorption Maxima | λmax | N/A | ~252 nm, ~340 nm | Ethanol / Various |

| Molar Absorptivity | ε | N/A | ~18,000 M⁻¹cm⁻¹ (at 252 nm) | Ethanol |

| Fluorescence Quantum Yield | Φf | N/A (Expected to be very low) | < 0.01 | Various |

| Phosphorescence Quantum Yield | Φp | N/A | ~0.9 | Ethanol / Low Temp (77K) |

| Intersystem Crossing Quantum Yield | Φisc | Expected to be near unity | ~1.0 | Various |

| Triplet State Lifetime | τT | 2.4 µs | 5-10 µs | Acetonitrile / Water |

N/A: Data not available in the searched literature.

The most significant known parameter for this compound is its triplet state lifetime of 2.4 microseconds (µs).[1] This relatively long lifetime is sufficient for the excited triplet state to interact with other molecules, such as molecular oxygen, leading to the generation of reactive oxygen species (ROS) like singlet oxygen, which underpins its photosensitizing activity.[1]

Key Photophysical Processes and Experimental Workflows

Jablonski Diagram for Benzophenone Derivatives

The energy transitions and pathways for a typical benzophenone derivative after light absorption are visualized in the following Jablonski diagram.

Caption: Jablonski diagram illustrating the key photophysical pathways for a benzophenone derivative.

Experimental Workflow for Quantum Yield Determination

The determination of phosphorescence or triplet quantum yield is critical for characterizing a photosensitizer. The relative method, comparing the compound of interest against a known standard, is commonly employed.

Caption: Experimental workflow for determining relative phosphorescence quantum yield.

Detailed Experimental Protocols

The characterization of the photophysical properties of this compound requires a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the wavelengths of maximum absorption (λmax) and the molar absorptivity (ε).

-

Methodology:

-

Sample Preparation: A stock solution of 3-AcBP is prepared in a spectroscopic-grade solvent (e.g., acetonitrile, ethanol) at a known concentration (e.g., 1x10⁻³ M). A series of dilutions are then prepared from this stock solution.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

-

Measurement: A quartz cuvette is filled with the pure solvent to serve as a reference blank. The absorbance spectra of the diluted solutions are recorded over a relevant wavelength range (e.g., 200-450 nm).

-

Data Analysis: The λmax values are identified from the spectra. To determine ε, the absorbance at a key λmax is plotted against concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit corresponds to the molar absorptivity.

-

Steady-State and Time-Resolved Emission Spectroscopy

-

Objective: To measure the emission spectrum, phosphorescence quantum yield (Φp), and excited state lifetime (τT).

-

Methodology:

-

Sample Preparation: Solutions are prepared in spectroscopic-grade solvents. For phosphorescence and triplet lifetime measurements, solutions must be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20-30 minutes, as oxygen is an efficient quencher of triplet states.

-

Instrumentation: A spectrofluorometer equipped with a pulsed lamp (for lifetime) and a phosphorescence mode (gated detection or cooled sample chamber for low-temperature measurements) is required.

-

Quantum Yield Measurement (Relative Method):

-

A well-characterized phosphorescent standard with a known quantum yield (Φstd) and similar absorption/emission properties (e.g., benzophenone) is used.

-

The absorbance of both the 3-AcBP solution and the standard solution are measured at the excitation wavelength and kept low (typically < 0.1) to avoid inner-filter effects.

-

The phosphorescence emission spectra are recorded for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

-

The quantum yield of the sample (Φs) is calculated using the equation: Φs = Φstd * (Is / Istd) * (Astd / As) * (ns² / nstd²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Lifetime Measurement: The sample is excited with a short pulse of light (e.g., from a xenon flash lamp or a laser), and the decay of the phosphorescence intensity over time is monitored. The resulting decay curve is fitted to an exponential function to extract the phosphorescence lifetime (τT).

-

Significance in Drug Development and Research

The potent photosensitizing nature of the benzophenone moiety, inherited by this compound, is a double-edged sword.

-

Phototoxicity: As a photodegradation product of Ketoprofen, the formation of 3-AcBP in pharmaceutical formulations is a significant concern.[2] Its ability to generate ROS upon exposure to UV light can lead to phototoxic and photoallergic reactions, causing cellular damage. A thorough understanding of its photophysical parameters is crucial for developing strategies to mitigate these adverse effects and ensure drug stability and patient safety.

-

Therapeutic Potential: The same photosensitizing properties can be harnessed for therapeutic applications. Benzophenone derivatives are explored as photosensitizers in photodynamic therapy (PDT), where their ability to generate cytotoxic singlet oxygen upon light activation is used to destroy cancer cells or treat certain skin conditions. The triplet lifetime and quantum yield are key indicators of a compound's potential efficacy as a PDT agent.

Conclusion

This compound is a photochemically active molecule whose properties are dominated by the efficient formation of a long-lived triplet state. While specific quantitative data on its absorption and quantum yield are sparse in the surveyed literature, its triplet lifetime of 2.4 µs confirms its capacity as a potent photosensitizer. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to conduct further detailed characterization. Such studies are essential for managing the risks associated with its presence as a pharmaceutical impurity and for exploring the potential of the benzophenone scaffold in the development of novel phototherapeutics.

References

The Triplet State of 3-Acetylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylbenzophenone is a molecule of significant interest in photochemistry and photobiology, primarily recognized as a major photoproduct of the widely used non-steroidal anti-inflammatory drug, ketoprofen. Its photochemical activity is intrinsically linked to the properties of its triplet excited state. Upon absorption of ultraviolet (UV) radiation, this compound efficiently undergoes intersystem crossing from the initial singlet excited state to a more stable and longer-lived triplet state. This triplet state is a key intermediate that dictates subsequent photochemical reactions, including energy transfer to molecular oxygen to produce highly reactive singlet oxygen, and participation in electron transfer processes. Understanding the fundamental photophysical parameters of the this compound triplet state is crucial for elucidating the mechanisms of ketoprofen phototoxicity and for harnessing its photosensitizing properties in various applications.

This technical guide provides a comprehensive overview of the triplet state of this compound, including its key photophysical properties, detailed experimental protocols for their determination, and a visualization of the underlying photophysical processes.

Photophysical Properties of the this compound Triplet State

The efficiency and reactivity of a photosensitizer are defined by several key quantitative parameters of its triplet state. While some data for this compound is available, other crucial parameters can be reasonably estimated by comparison with structurally and electronically similar aromatic ketones like benzophenone and acetophenone.

| Property | Symbol | Value for this compound | Value for Benzophenone (for comparison) | Value for Acetophenone (for comparison) | Method of Determination |

| Triplet State Lifetime | τT | 2.4 µs[1] | ~5 µs (in benzene)[2] | ~3 µs (in benzene)[2] | Nanosecond Laser Flash Photolysis |

| Triplet State Energy | ET | Not experimentally determined | ~69 kcal/mol (~2.99 eV)[3] | ~74 kcal/mol (~3.21 eV)[2] | Phosphorescence Spectroscopy at 77 K |

| Triplet Quantum Yield | ΦT | Not experimentally determined | ~1.0 (in non-polar solvents) | ~0.95 (in hydrocarbon solvents) | Laser Flash Photolysis (comparative method) |

| Singlet Oxygen Quantum Yield | ΦΔ | Not experimentally determined | ~0.3 (in various solvents) | Varies with solvent | Chemical Trapping (e.g., with DPBF) |

Note: Values for benzophenone and acetophenone are provided as reference points due to the lack of direct experimental data for this compound for some parameters.

Experimental Protocols

Determination of Triplet State Lifetime (τT) by Nanosecond Laser Flash Photolysis

Objective: To measure the decay kinetics of the triplet excited state of this compound.

Methodology:

-

Instrumentation: A nanosecond laser flash photolysis setup is required. This typically consists of:

-

A pulsed Nd:YAG laser for excitation (e.g., using the third harmonic at 355 nm).

-

A high-intensity analysis lamp (e.g., Xenon arc lamp) oriented perpendicular to the laser beam.

-

A monochromator to select the monitoring wavelength.

-

A fast photodetector (e.g., a photomultiplier tube).

-

A digital oscilloscope to record the transient signal.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., acetonitrile or benzene). The concentration should be adjusted to have an absorbance of approximately 0.1-0.3 at the laser excitation wavelength (355 nm).

-

The solution must be deoxygenated to prevent quenching of the triplet state by molecular oxygen. This is typically achieved by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20-30 minutes.

-

-

Data Acquisition:

-

The sample is placed in a quartz cuvette in the sample holder.

-

The sample is excited with a short laser pulse (e.g., 5-10 ns).

-

The change in absorbance of the sample is monitored over time at a wavelength where the triplet state absorbs (for benzophenone derivatives, this is typically in the 520-540 nm region).

-

The decay of the transient absorption signal, corresponding to the decay of the triplet state, is recorded by the oscilloscope.

-

-

Data Analysis:

-

The decay trace is fitted to a first-order exponential decay function to obtain the observed rate constant (k_obs).

-

The triplet lifetime (τT) is the reciprocal of the rate constant (τT = 1/k_obs).

-

Determination of Triplet State Energy (ET) by Phosphorescence Spectroscopy at 77 K

Objective: To determine the energy of the lowest triplet excited state (T1) of this compound.

Methodology:

-

Instrumentation:

-

A spectrofluorometer equipped with a phosphorescence accessory.

-

A low-temperature sample holder (Dewar) for measurements at liquid nitrogen temperature (77 K).

-

A quartz phosphorescence tube.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a solvent that forms a clear, rigid glass at 77 K. A common choice is a mixture of ethanol and isopentane or pure ethanol.

-

The sample is placed in the quartz tube and carefully inserted into the Dewar filled with liquid nitrogen.

-

-

Data Acquisition:

-

The sample is excited at a wavelength of maximum absorption in the UV region.

-

The emission spectrum is recorded. In a phosphorescence measurement, the emission is collected after a short delay following the excitation pulse to eliminate any short-lived fluorescence.

-

The phosphorescence spectrum, which is the emission from the T1 state to the ground state (S0), is recorded.

-

-

Data Analysis:

-

The triplet energy is determined from the highest energy (shortest wavelength) vibronic band of the phosphorescence spectrum. This 0-0 transition represents the energy difference between the lowest vibrational level of the T1 state and the lowest vibrational level of the S0 state.

-

The energy (E) can be calculated using the equation E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength of the 0-0 transition.

-

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

Objective: To quantify the efficiency of this compound in generating singlet oxygen.

Methodology: This protocol utilizes a chemical trapping agent, 1,3-diphenylisobenzofuran (DPBF), which reacts specifically with singlet oxygen, leading to a decrease in its absorbance.

-

Instrumentation:

-

A UV-Vis spectrophotometer.

-

A light source with a monochromator or filter to select the irradiation wavelength.

-

A quartz cuvette and a magnetic stirrer.

-

-

Materials:

-

This compound (the photosensitizer).

-

A reference photosensitizer with a known singlet oxygen quantum yield in the same solvent (e.g., benzophenone, ΦΔ ≈ 0.3).

-

1,3-Diphenylisobenzofuran (DPBF) as the singlet oxygen trap.

-

Spectroscopic grade solvent (e.g., acetonitrile or benzene).

-

-

Sample Preparation:

-

Prepare solutions of the sample and the reference photosensitizer with the same absorbance at the irradiation wavelength.

-

Prepare a stock solution of DPBF.

-

In a quartz cuvette, mix the photosensitizer solution with an aliquot of the DPBF stock solution. The final concentration of DPBF should result in an absorbance of around 1 at its absorption maximum (~410 nm).

-

-

Data Acquisition:

-

The solution is irradiated at a wavelength where the photosensitizer absorbs but the DPBF does not.

-

The absorbance of DPBF at its maximum absorption wavelength is monitored at regular time intervals during irradiation.

-

The experiment is repeated under identical conditions using the reference photosensitizer.

-

-

Data Analysis:

-